1-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid
Description
1-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid is a heterocyclic compound featuring a fused cyclopenta-thieno-pyrimidine core linked to a piperidinecarboxylic acid moiety. This structure combines aromaticity, rigidity, and functional diversity, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
1-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-15(20)9-4-6-18(7-5-9)13-12-10-2-1-3-11(10)21-14(12)17-8-16-13/h8-9H,1-7H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVKFWGWNRJJBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)N4CCC(CC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro group on the pyrimidine ring undergoes substitution with the amine group of 4-piperidinecarboxylic acid. Key considerations include:
- Protection of the carboxylic acid : Methyl ester formation via treatment with methanol and sulfuric acid prevents deprotonation of the amine and side reactions.
- Base selection : Cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 80–100°C facilitates deprotonation of the piperidine amine, enhancing nucleophilicity.
- Reaction monitoring : Thin-layer chromatography (TLC) with silica gel G and ethanol as the mobile phase confirms completion.
Typical yields range from 65–75%, with unreacted starting material recovered via column chromatography.
Palladium-Catalyzed Amination
For substrates with lower reactivity, Buchwald-Hartwig amination offers an alternative:
- Catalyst system : Pd₂(dba)₃ with Xantphos ligand.
- Solvent : Toluene or 1,4-dioxane at 110°C.
- Base : Potassium tert-butoxide (t-BuOK).
This method achieves higher yields (80–85%) but requires stringent oxygen-free conditions.
Deprotection and Final Product Isolation
The methyl ester protecting group is hydrolyzed using 6M HCl at 60°C for 4 hours, followed by neutralization with NaOH to yield the free carboxylic acid. Final purification via recrystallization from ethanol-water (1:3) affords the target compound with >99% HPLC purity.
Analytical Characterization
1H NMR (400 MHz, DMSO-d₆) : δ 1.50–1.70 (m, 4H, piperidine CH₂), 2.30–2.50 (m, 2H, cyclopentane CH₂), 3.10–3.30 (m, 2H, piperidine N-CH₂), 4.20 (s, 1H, pyrimidine CH), 7.80 (s, 1H, thiophene CH).
13C NMR : δ 22.5 (cyclopentane), 45.8 (piperidine N-CH₂), 115.6 (pyrimidine C), 170.2 (COOH).
MS (ESI+) : m/z 346.1 [M+H]⁺.
Optimization Insights
- Temperature control : Maintaining 90–100°C during hydrogenation prevents over-reduction of the pyridine ring.
- Catalyst recycling : Pd/C from the hydrogenation step is recoverable via filtration, reducing costs.
- Solvent selection : DMF enhances solubility of the cyclopentathienopyrimidine core during coupling.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
1-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
(a) 3-((6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propanoic acid
- CAS No.: 690697-36-0
- Molecular Formula : C₁₂H₁₃N₃O₂S
- Key Features: Replaces the piperidinecarboxylic acid group with a propanoic acid-linked amino substituent.
(b) 2-[(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]-3-pyridinecarboxylic acid
- CAS No.: 52333-47-8
- Molecular Features : Substitutes the piperidine group with a pyridinecarboxylic acid linked via a thioether bond.
(c) 1-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
- Molecular Weight : 433.598
- Structural Highlights: Incorporates a sulfanyl-linked ethanone-pyrrole system. Higher molecular weight may reduce bioavailability compared to the target compound .
Functional Analogues
(a) 1-[4-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)phenyl]-2-(1H-benzimidazol-2-ylamino)ethanone
- Yield : 67%
- Soluble in DMF and glacial acetic acid, indicating polar solvent compatibility .
(b) Thienopyrimidine-Pyrazolo[3,4-b]pyridine Hybrids (e.g., Compound 7d)
- Molecular Formula : C₃₅H₂₄N₆OS
- Elemental Analysis : Calcd C (72.90%), H (4.19%), N (14.57%); Found C (72.77%), H (4.16%), N (14.48%).
- Applications : Designed for multi-target kinase inhibition. The hybrid structure enhances π-π stacking interactions, a feature absent in the target compound due to its simpler substituents .
Key Differentiators
- Bioactivity : The benzimidazole derivative and pyrazolo-pyridine hybrid emphasize antibacterial and kinase inhibition roles, respectively. The target compound’s piperidinecarboxylic acid group may favor interactions with enzymes or receptors requiring carboxylate binding.
- Synthetic Complexity : Derivatives like the pyrazolo-pyridine hybrid require multi-step reactions with stringent purity controls (e.g., silica gel chromatography) , whereas the target compound’s synthesis (if analogous to ) might involve piperidine coupling via amination or esterification .
Biological Activity
1-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by a piperidine ring linked to a cyclopenta-thienopyrimidine moiety, which may contribute to its unique pharmacological properties. This article reviews the biological activity of this compound based on various studies and findings.
The compound has the molecular formula and a molecular weight of approximately 253.35 g/mol. Its structure is significant for its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. For instance, it has been shown to interact with LIM domain kinase 1 (LIMK1), exhibiting an IC50 value of 5.3 µM, indicating its potential role as an enzyme inhibitor in cancer therapies.
Biological Activities
The following sections detail the specific biological activities associated with this compound.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. For example, studies have shown that related compounds can inhibit tumor growth in xenograft models by modulating the PI3K-AKT-mTOR signaling pathway, which is crucial for cell survival and proliferation .
| Compound | IC50 (µM) | Effect |
|---|---|---|
| This compound | 5.3 | Inhibition of LIMK1 |
| Related compounds | Varies | Tumor growth inhibition in vivo |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary data suggest that it may possess activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or function.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Active |
| Escherichia coli | Moderate activity |
Enzyme Inhibition
In addition to antitumor effects, the compound shows promise as an enzyme inhibitor. It has been noted for its ability to inhibit key kinases involved in cancer progression.
Case Studies
A notable study evaluated the efficacy of the compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor volume when treated with the compound compared to controls, supporting its potential as an antineoplastic agent .
Future Directions
Further research is necessary to explore the full therapeutic potential of this compound. Investigations should focus on:
- Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
- Structure-Activity Relationship (SAR): Identifying how structural variations influence biological activity.
- Clinical Trials: Conducting trials to assess safety and efficacy in humans.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with cyclocondensation of thiophene derivatives with pyrimidine precursors. A key step is the coupling of the cyclopenta-thienopyrimidine core to the piperidinecarboxylic acid moiety. Catalytic acids like p-toluenesulfonic acid (used in analogous pyrimidine syntheses ) can enhance reaction efficiency. For purity optimization:
- Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate intermediates.
- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and monitor by TLC (Rf ~0.3–0.5 in 7:3 chloroform/methanol).
- Recrystallization in ethanol/water mixtures improves crystallinity .
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups in the piperidine and cyclopenta-thienopyrimidine moieties. Key signals:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- FT-IR : Identify carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays targeting kinases or proteases, given the compound’s heterocyclic motifs. Include positive controls (e.g., staurosporine for kinases).
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility Testing : Measure equilibrium solubility in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF media) .
Advanced Research Questions
Q. How can computational modeling predict drug-likeness and bioavailability?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Assess binding affinity to target proteins (e.g., kinases) using AutoDock Vina. Compare with co-crystallized ligands.
- ADMET Prediction : Use SwissADME or ADMETLab to evaluate:
- Lipophilicity (LogP: optimal range 2–3).
- Blood-brain barrier permeability (BBB score).
- CYP450 inhibition risk .
- Bioavailability Radar : Generate radar plots for polarity, solubility, and flexibility to identify structural modifications .
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis Framework :
- Orthogonal Validation : Replicate key findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies improve aqueous solubility without compromising target affinity?
Methodological Answer:
- Prodrug Design : Introduce phosphate or PEGylated groups to the carboxylic acid moiety for transient solubility enhancement.
- Cocrystallization : Screen with coformers (e.g., nicotinamide) to alter crystal packing .
- Structural Analogues : Replace the cyclopenta group with a more polar bicyclic system (e.g., tetrahydrofuran) .
Q. How to establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Fragment-Based Screening : Test truncated analogues (e.g., piperidine-free or thienopyrimidine-only fragments) to identify critical pharmacophores.
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronegativity/steric effects with activity .
- Crystallographic Studies : Resolve X-ray structures of target-bound complexes to map hydrogen-bonding interactions (e.g., piperidine nitrogen with kinase hinge region) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
